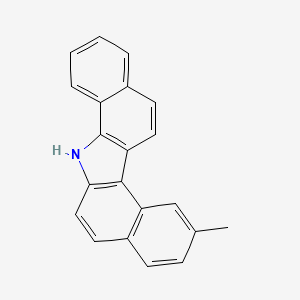
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-: is a heterocyclic aromatic compound with a molecular formula of C20H13N. It is a derivative of dibenzo[a,g]carbazole, characterized by the addition of a methyl group at the 2-position. This compound is known for its potent mutagenic and carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives.
科学研究应用
Chemistry: In chemistry, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for various organic synthesis applications.
Biology and Medicine: Due to its mutagenic and carcinogenic properties, this compound is studied extensively in the field of toxicology and cancer research. It serves as a model compound for understanding the mechanisms of chemical-induced carcinogenesis.
Industry: In the industrial sector, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is used in the production of dyes, pigments, and other specialty chemicals. Its aromatic structure contributes to the stability and color properties of these products.
作用机制
The mechanism of action of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction can activate various molecular pathways involved in cell cycle regulation and apoptosis .
相似化合物的比较
- 1,2,5,6-Dibenzcarbazole
- Dibenzo[a,g]carbazole
- 1,2:5,6-Dibenzocarbazole
Comparison: Compared to its analogs, 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- is unique due to the presence of the methyl group at the 2-position. This structural modification can influence its chemical reactivity, biological activity, and physical properties. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability.
生物活性
7H-Dibenzo(a,g)carbazole, 2-methyl- (CAS No. 63918-57-0) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in terms of mutagenicity and carcinogenicity. This compound has been the subject of various studies aimed at understanding its mechanisms of action, metabolic pathways, and potential health impacts.
Chemical Structure and Properties
The molecular formula of 7H-dibenzo(a,g)carbazole, 2-methyl- is C21H15N. Its structure features two fused benzene rings and a nitrogen-containing carbazole moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N |
| Molecular Weight | 295.35 g/mol |
| IUPAC Name | 2-Methyl-7H-dibenzo[a,g]carbazole |
| CAS Number | 63918-57-0 |
Research indicates that the biological activity of 7H-dibenzo(a,g)carbazole, 2-methyl- is primarily mediated through its ability to form DNA adducts, leading to mutations and subsequent carcinogenesis. The compound's interaction with cellular macromolecules can disrupt normal cellular processes, contributing to its genotoxicity.
Metabolic Pathways
The metabolism of this compound occurs predominantly in the liver, where it is converted into various hydroxylated metabolites. Studies have shown that the metabolites exhibit differing levels of mutagenicity compared to the parent compound. For instance, metabolites such as 2-OH-DBC and 3-OH-DBC have been identified in liver microsomal incubations, demonstrating significant mutagenic potential in vitro .
Mutagenicity Studies
A significant body of research has focused on the mutagenic effects of 7H-dibenzo(a,g)carbazole, 2-methyl-. In one study using the MutaMouse model, it was observed that this compound induced a substantial increase in mutant frequency in mouse liver and skin tissues following administration . Specifically:
- Liver Mutations : The compound induced a 30- to 50-fold increase in mutant frequency.
- Skin Mutations : Topical application resulted in a 3.4- to 7.9-fold increase in mutant frequency.
These findings underscore the compound's potential as a carcinogen.
Case Studies
- Carcinogenicity in Animal Models : In experimental studies, exposure to 7H-dibenzo(a,g)carbazole has led to tumor formation in mice, particularly affecting the liver and skin .
- Comparative Analysis with Other PAHs : When compared with other PAHs like benzo[a]pyrene (BaP), 7H-dibenzo(a,g)carbazole demonstrated higher rates of mutagenesis at similar concentrations, indicating a stronger carcinogenic potential .
Genotoxicity and Epigenetic Effects
Recent studies have explored not only the genotoxic effects but also the epigenetic modifications induced by carbazole derivatives. For instance, small modifications in substitution patterns can significantly alter their genotoxic and epigenetic properties .
Key Findings:
- DNA Damage : Exposure to carbazole derivatives led to increased phosphorylation of histone H2AX, a marker for DNA double-strand breaks.
- Methylation Changes : Treatment resulted in modifications to global DNA methylation patterns in cancer cell lines.
属性
CAS 编号 |
63918-57-0 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC 名称 |
5-methyl-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-7-15-9-11-19-20(18(15)12-13)17-10-8-14-4-2-3-5-16(14)21(17)22-19/h2-12,22H,1H3 |
InChI 键 |
IAQYOFNCAUPEBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















